Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester, (2S,3S)-
CAS No.:
Cat. No.: VC15882112
Molecular Formula: C29H48O4
Molecular Weight: 460.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H48O4 |
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Molecular Weight | 460.7 g/mol |
IUPAC Name | benzyl (2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoate |
Standard InChI | InChI=1S/C29H48O4/c1-3-5-7-9-10-11-12-13-17-21-26(30)23-28(31)27(22-18-8-6-4-2)29(32)33-24-25-19-15-14-16-20-25/h14-16,19-20,27-28,31H,3-13,17-18,21-24H2,1-2H3/t27-,28-/m0/s1 |
Standard InChI Key | QYMYSLSVQOAFEJ-NSOVKSMOSA-N |
Isomeric SMILES | CCCCCCCCCCCC(=O)C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES | CCCCCCCCCCCC(=O)CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O |
Introduction
Molecular Features
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IUPAC Name: Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester
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Molecular Formula: C30H48O5
Stereochemistry
The compound features stereochemical specificity at the 2nd and 3rd carbon positions, denoted as (2S,3S)-. This chirality is critical to its reactivity and potential biological interactions.
Structural Overview
The molecule consists of:
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A hexadecanoic acid backbone.
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Functional groups including a hydroxy group (-OH), a ketone group (=O), and a phenylmethyl ester (-COOCH2Ph) .
Chemical Reactivity
The presence of hydroxy and ketone groups contributes to its chemical reactivity:
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Hydroxy group enables hydrogen bonding and potential for esterification.
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Ketone group participates in nucleophilic addition reactions.
Synthesis
The synthesis of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester involves:
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Starting Materials: Hexadecanoic acid derivatives, hexyl alcohols, and benzyl alcohol.
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Reaction Steps:
Biological Activity
Preliminary studies suggest that this compound may interact with biological macromolecules such as:
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Proteins: Potential modulation of enzymatic activity.
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Cell Membranes: Fatty acid esters like this compound can influence membrane permeability and signaling pathways.
Industrial Uses
While specific industrial applications are under study, similar compounds are used in:
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Pharmaceuticals: As intermediates in drug synthesis.
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Cosmetics: As emollients or surfactants due to their fatty acid backbone.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar molecules is provided:
Compound Name | Structural Features | Unique Aspects |
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Hexadecanoic Acid | Long-chain saturated fatty acid | Lacks additional functional groups |
Phenylacetic Acid | Aromatic compound with acetic acid | Shorter chain; lacks hydroxy and keto functionalities |
Methyl Palmitate | Methyl ester of hexadecanoic acid | No stereochemical complexity |
The combination of a long-chain fatty acid structure with hydroxy and keto groups makes Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester distinct in terms of reactivity and potential biological properties .
Future Research Directions
Further research is needed to:
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Elucidate its mechanism of action in biological systems.
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Explore its pharmacological potential as an active compound in drug development.
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Investigate its environmental impact and biodegradability.
This comprehensive analysis highlights the significance of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-oxo-, phenylmethyl ester as a compound of interest for both academic research and industrial applications.
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